molecular formula C11H10Cl2N4O2 B11795877 Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11795877
M. Wt: 301.13 g/mol
InChI Key: NGRYUWWELTXDHH-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, a triazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the formation of the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would typically include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the pyridine or triazole rings .

Scientific Research Applications

Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(3,5-dichloropyridin-2-yl)amino-2-oxoacetate: Similar in structure but with different functional groups.

    2-(3,5-Dichloropyridin-2-yl)aminoethylbis(propan-2-yl)amine: Another related compound with distinct chemical properties.

Uniqueness

Ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H10Cl2N4O2

Molecular Weight

301.13 g/mol

IUPAC Name

ethyl 2-(3,5-dichloropyridin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)10-8(13)4-7(12)5-14-10/h4-5H,3H2,1-2H3

InChI Key

NGRYUWWELTXDHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=C(C=C(C=N2)Cl)Cl

Origin of Product

United States

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